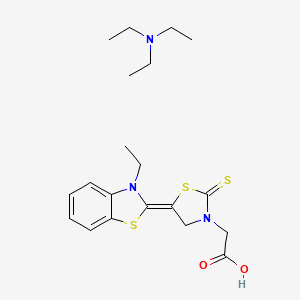
Glycidylphenyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the chemical formula C₉H₁₀O₂ and is commonly used as a reactive diluent in epoxy resin systems to reduce viscosity . This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycidylphenyl glycidyl ether is typically synthesized through the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide . The reaction involves the formation of a halohydrin intermediate, which is then dehydrochlorinated to produce the final product . The reaction conditions include maintaining a temperature of around 90°C and using a micro-reactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of phenol and chloropropylene oxide as raw materials, with the reaction carried out in a micro-reactor to minimize side reactions and achieve high yields of over 98% . The final product is purified through distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Glycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products Formed:
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
Glycidylphenyl glycidyl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of glycidylphenyl glycidyl ether involves its reactivity as an epoxide. The compound can undergo nucleophilic ring-opening reactions, where nucleophiles attack the electrophilic carbon atoms in the epoxide ring, leading to the formation of various products . This reactivity is exploited in various synthetic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Phenyl glycidyl ether: Similar in structure and reactivity, used for similar applications.
Glycidyl butyl ether: Another glycidyl ether with different alkyl groups, used as a reactive diluent.
Glycidyl methacrylate: Contains both glycidyl and methacrylate groups, used in polymer synthesis.
Uniqueness: Glycidylphenyl glycidyl ether is unique due to its aromatic phenyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring specific chemical and physical characteristics .
Eigenschaften
CAS-Nummer |
63919-02-8 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
VDLMCLSFECQNIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)






![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
